N-Acetyl-S-ethyl-L-cysteine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

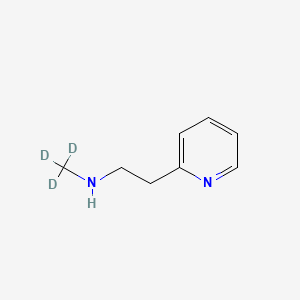

N-Acetyl-S-ethyl-L-cysteine-d5 is a deuterated derivative of N-Acetyl-S-ethyl-L-cysteine. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies.

Mecanismo De Acción

Target of Action

N-Acetyl-S-ethyl-L-cysteine-d5, also known as NACET-d5, is a deuterium-labeled derivative of N-acetyl-L-cysteine (NAC) . NAC is a precursor to the powerful antioxidant glutathione . The primary targets of NACET-d5 are the cells where it is transformed into NAC and cysteine . It also targets the Reactive Oxygen Species (ROS) and acts as an ROS inhibitor .

Mode of Action

NACET-d5 enters the cells rapidly and is transformed into NAC and cysteine . This transformation is crucial as it leads to an increase in the concentration of glutathione, a potent antioxidant that helps detoxify the body and support overall health . NACET-d5 also exhibits enhanced cell permeability , which allows it to effectively reach its targets and exert its antioxidant effects.

Biochemical Pathways

NACET-d5 affects the glutathione pathway. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in protecting the body against oxidative stress . By increasing the concentration of glutathione, NACET-d5 enhances the body’s antioxidant defenses and helps neutralize harmful free radicals .

Pharmacokinetics

NACET-d5 is rapidly absorbed after oral administration but reaches very low concentrations in plasma . This is due to its unique feature of rapidly entering the cells where it is transformed into NAC and cysteine . This transformation process enhances the bioavailability of NAC and cysteine, thereby increasing the effectiveness of NACET-d5.

Result of Action

The primary result of NACET-d5’s action is the increased production of glutathione, which enhances the body’s antioxidant defenses . This leads to a reduction in oxidative stress and damage caused by free radicals . Additionally, NACET-d5’s ability to inhibit ROS can potentially lead to a decrease in inflammation .

Action Environment

The action of NACET-d5 can be influenced by various environmental factors. For instance, the rate at which NACET-d5 is absorbed and transformed into NAC and cysteine can be affected by the pH level of the stomach and the presence of food . Furthermore, the stability of NACET-d5 can be influenced by temperature and light conditions during storage . Therefore, it’s important to consider these factors to ensure the optimal efficacy of NACET-d5.

Análisis Bioquímico

Biochemical Properties

N-Acetyl-S-ethyl-L-cysteine-d5 plays a significant role in biochemical reactions due to its structural similarity to N-Acetyl-S-ethyl-L-cysteine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a crucial antioxidant in cellular defense mechanisms. This compound is involved in the synthesis of glutathione, where it acts as a precursor. This interaction enhances the cellular antioxidant capacity, protecting cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of transcription factors involved in oxidative stress response, such as Nrf2. By enhancing the expression of antioxidant genes, this compound helps in maintaining cellular redox balance. Additionally, it affects cellular metabolism by participating in the synthesis of glutathione, thereby influencing the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to N-Acetyl-S-ethyl-L-cysteine and subsequently to cysteine. This conversion is crucial for its antioxidant properties. This compound binds to various biomolecules, including enzymes involved in the synthesis of glutathione. It acts as a substrate for these enzymes, facilitating the production of glutathione. This process involves enzyme activation and changes in gene expression related to antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods. Its stability can be influenced by factors such as temperature and pH. In vitro and in vivo studies have demonstrated that this compound continues to exert its protective effects on cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it enhances antioxidant defense without causing any adverse effects. At higher doses, there may be threshold effects, including potential toxicity. Studies have shown that while this compound is generally well-tolerated, excessive doses can lead to oxidative stress and cellular damage. Therefore, it is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing any potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a precursor for glutathione synthesis. It interacts with enzymes such as glutamate-cysteine ligase and glutathione synthetase, which are essential for the production of glutathione. These interactions influence the metabolic flux and levels of metabolites involved in antioxidant defense. By enhancing glutathione synthesis, this compound contributes to maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed to various cellular compartments. The compound’s distribution is influenced by its interaction with binding proteins, which facilitate its localization and accumulation in specific tissues. This targeted distribution enhances its effectiveness in exerting antioxidant effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it participates in glutathione synthesis. Additionally, it may be directed to other cellular compartments, such as mitochondria, through targeting signals or post-translational modifications. This subcellular localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-ethyl-L-cysteine-d5 typically involves the acetylation of S-ethyl-L-cysteine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out in compliance with regulatory standards to ensure the compound’s suitability for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-S-ethyl-L-cysteine-d5 undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to its corresponding thiol form.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: Acylating agents or nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Free thiol form of the compound.

Substitution: Various acetylated derivatives depending on the substituent used

Aplicaciones Científicas De Investigación

N-Acetyl-S-ethyl-L-cysteine-d5 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

Biology: Used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.

Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Comparación Con Compuestos Similares

N-Acetyl-L-cysteine: A non-deuterated analog used as a mucolytic agent and antioxidant.

N-Acetyl-S-methyl-L-cysteine: Similar structure with a methyl group instead of an ethyl group.

N-Acetyl-L-cysteine ethyl ester: An esterified form with enhanced cell permeability.

Uniqueness: N-Acetyl-S-ethyl-L-cysteine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking and quantification are required .

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,2-pentadeuterioethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-UUCRSUAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

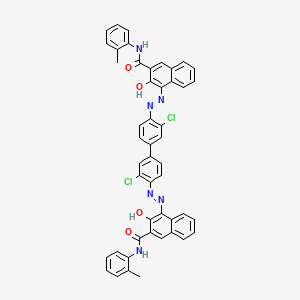

![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)